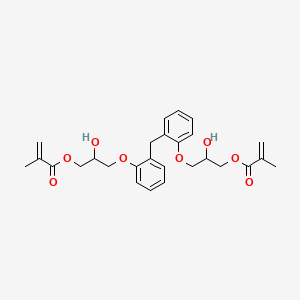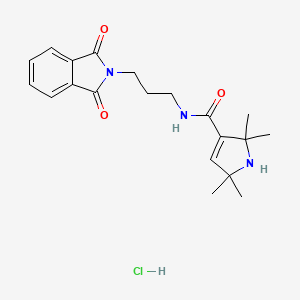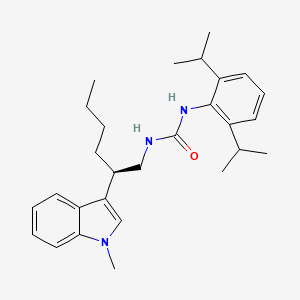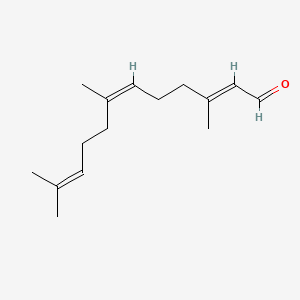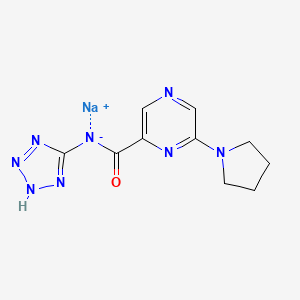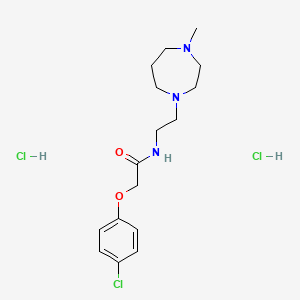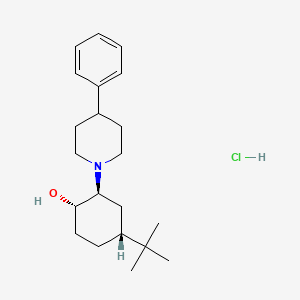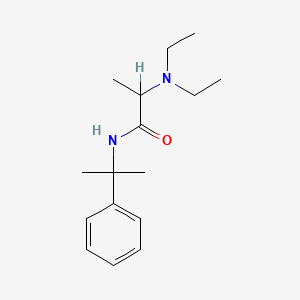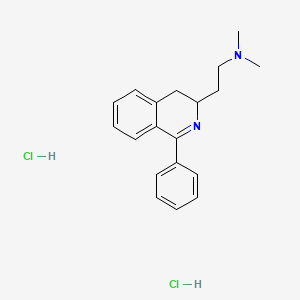
8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine is a synthetic compound known for its antiviral properties. It is a guanine analog that interferes with viral DNA polymerase, making it effective against a range of viruses, including herpesviruses, hepatitis B, HIV/AIDS, and cytomegalovirus .
Méthodes De Préparation
The synthesis of 8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine involves several stepsThe reaction conditions typically involve the use of strong acids and bases, as well as high temperatures to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations.
Applications De Recherche Scientifique
8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their interactions with enzymes.
Biology: The compound is used in research to understand viral replication mechanisms and to develop antiviral therapies.
Mécanisme D'action
The mechanism of action of 8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine involves its incorporation into viral DNA by viral DNA polymerase. Once incorporated, it acts as a chain terminator, preventing further DNA synthesis. This inhibition of viral DNA polymerase disrupts viral replication and reduces the viral load in infected cells . The compound must be phosphorylated into its triphosphate form within infected cells via intracellular enzymes before it can demonstrate its antiviral activity .
Comparaison Avec Des Composés Similaires
8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine is similar to other guanine analogs such as acyclovir and ganciclovir. it is unique in its broad-spectrum antiviral activity and its ability to inhibit a wide range of viruses. Similar compounds include:
Acyclovir: Used primarily for herpesvirus infections.
Ganciclovir: Effective against cytomegalovirus infections.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
These compounds share a similar mechanism of action but differ in their spectrum of activity and pharmacokinetic properties.
Propriétés
Numéro CAS |
130464-67-4 |
|---|---|
Formule moléculaire |
C11H14BrN5O3 |
Poids moléculaire |
344.16 g/mol |
Nom IUPAC |
2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-8-bromo-1H-purin-6-one |
InChI |
InChI=1S/C11H14BrN5O3/c12-10-14-7-8(15-11(13)16-9(7)20)17(10)6-1-4(2-18)5(6)3-19/h4-6,18-19H,1-3H2,(H3,13,15,16,20)/t4-,5-,6-/m1/s1 |
Clé InChI |
MTEYZYGTNULZRR-HSUXUTPPSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H]1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)CO |
SMILES canonique |
C1C(C(C1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


